3-Naphthalen-2-ylsulfonyloxolan-2-one

Description

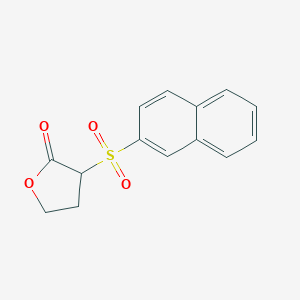

3-Naphthalen-2-ylsulfonyloxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-butyrolactone) core substituted at the 3-position with a naphthalen-2-ylsulfonyl group. The sulfonyl moiety (R–SO₂–) confers electrophilic reactivity, while the naphthalene system provides aromatic bulk, influencing solubility and intermolecular interactions.

Properties

CAS No. |

725242-82-0 |

|---|---|

Molecular Formula |

C14H12O4S |

Molecular Weight |

276.31g/mol |

IUPAC Name |

3-naphthalen-2-ylsulfonyloxolan-2-one |

InChI |

InChI=1S/C14H12O4S/c15-14-13(7-8-18-14)19(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2 |

InChI Key |

QNFUQOMFJUBWIM-UHFFFAOYSA-N |

SMILES |

C1COC(=O)C1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1COC(=O)C1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 3-Naphthalen-2-ylsulfonyloxolan-2-one with naphthalene derivatives and sulfonated heterocycles, focusing on structural features, substituent effects, and functional diversity.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position: Naphthalen-2-yl derivatives (e.g., the target compound and 2-[3-(Naphthalen-2-yl)phenyl]naphthalene) exhibit distinct steric and electronic profiles compared to naphthalen-1-yl analogues (e.g., 3-(Naphthalen-1-ylimino)indolin-2-one).

- Functional Group Diversity: Sulfonyl vs. Sulfonate: The sulfonyl group in the target compound is more electrophilic than the sulfonate group in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which is ionized and hydrophilic . This difference impacts solubility and reactivity in synthetic pathways. Lactone vs. Indolinone: The oxolan-2-one core may confer hydrolytic instability under basic conditions compared to the more rigid indolin-2-one system in antimicrobial compounds .

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography ) are critical for resolving complex naphthalene derivatives. For example, 2-[3-(Naphthalen-2-yl)phenyl]naphthalene was characterized via single-crystal X-ray diffraction (R factor = 0.045), revealing planar aromatic stacking .

- Computational Modeling : Density-functional theory (DFT) methods, such as those described by Becke , could predict the electronic properties of the sulfonyl group and naphthalene system, aiding in reactivity assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.